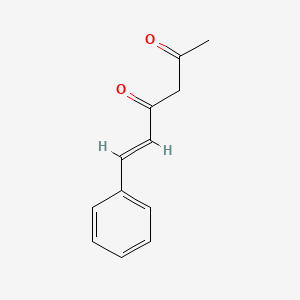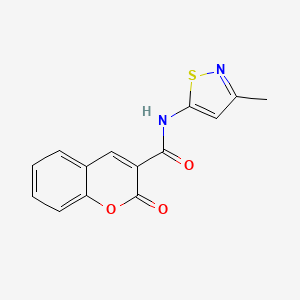![molecular formula C9H8ClN3O3 B2497247 Acide 4-[(4-chloro-1H-pyrazol-1-yl)méthyl]-5-méthylisoxazole-3-carboxylique CAS No. 956449-75-5](/img/structure/B2497247.png)
Acide 4-[(4-chloro-1H-pyrazol-1-yl)méthyl]-5-méthylisoxazole-3-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of related compounds typically involves regiospecific processes, where the precise structure and substituents significantly influence the synthesis route and outcomes. For instance, Kumarasinghe et al. (2009) detailed the synthesis of a related compound, emphasizing the complexity and the need for specific conditions to achieve desired regioisomers, highlighting the critical role of single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of compounds within this class often features complex hydrogen-bonding patterns and diverse conformational arrangements. Studies like those conducted on similar compounds elucidate these structural characteristics through crystallographic analysis, demonstrating the nuanced differences brought by slight alterations in the molecular backbone or substituents (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Chemical Reactions and Properties
Chemical reactions involving this class of compounds can be diverse, including electrosynthesis approaches for chlorination and functionalization reactions. For example, Lyalin, Petrosyan, & Ugrak (2009) explored the electrosynthesis of 4-chloropyrazolecarboxylic acids, indicating the influence of substituents on the efficiency of chlorination processes (Lyalin, Petrosyan, & Ugrak, 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. While specific data on "4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid" was not found, related research provides insight into methods for analyzing these properties, including computational studies and spectroscopic evaluations, to predict behavior and stability (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, potential for derivatization, and stability under various conditions, are key areas of interest. Research on similar compounds offers a foundation for understanding these aspects, especially concerning functionalization reactions and the formation of derivatives with potential for further applications (Bernardino, Azevedo, Pinheiro, Borges, Carvalho, Miranda, Meneses, Nascimento, Ferreira, Rebello, Silva, & Frugulhetti, 2007).
Applications De Recherche Scientifique
Activité antibactérienne
La structure du composé suggère des propriétés antibactériennes potentielles. Les chercheurs ont étudié son efficacité contre les bactéries Gram-positives et Gram-négatives. Des études supplémentaires sont nécessaires pour explorer son mécanisme d'action et optimiser son potentiel antibactérien .
Propriétés antioxydantes
En raison de sa structure chimique, ce composé peut agir comme un antioxydant. Les antioxydants jouent un rôle crucial dans la protection des cellules contre le stress oxydatif et la prévention de diverses maladies. L'investigation de ses capacités de piégeage des radicaux pourrait fournir des informations précieuses .
Activité antiparasitaire
Des composés avec des parties similaires ont démontré une activité antiprotozoaire. Les chercheurs devraient explorer si ce composé présente une efficacité contre les parasites protozoaires, tels que les espèces de Trypanosoma ou Leishmania .
Potentiel anti-inflammatoire
Les dérivés de l'imidazole possèdent souvent des propriétés anti-inflammatoires. Enquêter sur la capacité de ce composé à moduler les voies inflammatoires, ce qui pourrait aider au traitement des maladies inflammatoires .
Effets antitumoraux
Certains dérivés du pyrazole présentent une activité antitumorale. Explorer si ce composé a un impact sur les lignées cellulaires cancéreuses ou la croissance tumorale. Des études in silico pourraient prédire son affinité de liaison aux cibles pertinentes .
Propriétés antipyrétiques et analgésiques
Compte tenu de ses caractéristiques structurales, ce composé pourrait avoir des effets antipyrétiques (réducteurs de fièvre) et analgésiques (soulageant la douleur). Enquêter sur son potentiel dans les modèles précliniques .
Mécanisme D'action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively, which are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It’s known that the compound inhibits the growth of leishmania aethiopica and plasmodium berghei, thereby disrupting their life cycles and preventing the diseases they cause .
Pharmacokinetics
It’s known that the compound is highly soluble in polar organic solvents , which suggests it may have good bioavailability.
Result of Action
The compound displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it elicits better inhibition effects against Plasmodium berghei .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under normal temperature and pressure . .
Safety and Hazards
As an organic compound, “4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid” should be handled with care. Avoid prolonged or frequent contact with the compound, avoid inhaling its dust or solution, and store it in a sealed container, away from oxidizing agents and strong acids or bases .
Orientations Futures
Pyrazole-based compounds have a broad range of chemical and biological properties, making them important in the development of new drugs . Future research could focus on developing novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions .
Propriétés
IUPAC Name |
4-[(4-chloropyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O3/c1-5-7(8(9(14)15)12-16-5)4-13-3-6(10)2-11-13/h2-3H,4H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMZXGXVWTYXGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2497165.png)
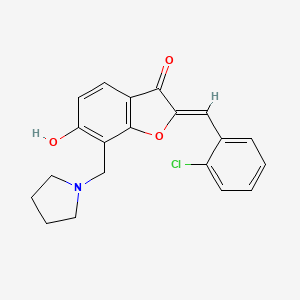
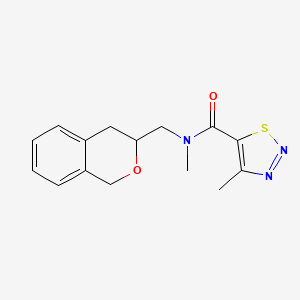
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2497169.png)


![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-(thiophen-2-yl)thiazole-2-carboxamide](/img/structure/B2497177.png)
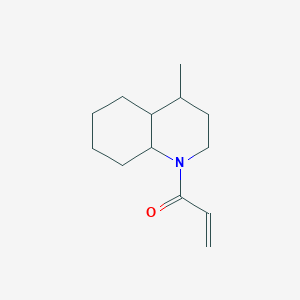
![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2497179.png)
![N-[3-(2-Oxopyrimidin-1-yl)propyl]prop-2-enamide](/img/structure/B2497181.png)
![1,8-Dioxaspiro[4.5]decan-3-one](/img/structure/B2497182.png)
![2-[Methyl(propionyl)amino]acetic acid](/img/structure/B2497183.png)
